molecular formula C13H16N4O2S B2999848 N-(3,5-Dimethylphenyl)-2-hydrazinopyridine-3-sulfonamide CAS No. 1155080-19-5

N-(3,5-Dimethylphenyl)-2-hydrazinopyridine-3-sulfonamide

Cat. No. B2999848
CAS RN: 1155080-19-5
M. Wt: 292.36
InChI Key: QYUQAJTVGPGGTK-UHFFFAOYSA-N
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Description

“N-(3,5-Dimethylphenyl)-2-hydrazinopyridine-3-sulfonamide” is a complex organic compound. It likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a sulfonamide group (a sulfur atom double-bonded to an oxygen atom and single-bonded to two oxygen atoms), and a hydrazine group (two nitrogen atoms bonded together, each also bonded to a hydrogen atom) .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through reactions involving aromatic amines with α,β-unsaturated acids, their esters, and nitriles . The reaction of N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate gave 1-(2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1 H)pyridones .


Molecular Structure Analysis

The molecular structure of similar compounds shows that the phosphorus atom exhibits slightly distorted tetrahedral geometry . The N—P—C and C—P—C bond angles are all slightly smaller than the ideal 109.5 bond angle for tetrahedral geometry, while the O—P—C and O—P—N bond angles are all larger than 109.5 .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve the reaction of the corresponding β-alanines or α-methyl- and β-methyl-β-alanines with urea or potassium thiocyanate . The reaction of N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate gave 1-(2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1 H)pyridones .

Scientific Research Applications

Bacterial Infections and Antibacterial Properties

Bacterial Meningitis Treatment

Sulfonamides, such as gantrisin, have been used in treating various infections, including bacterial meningitis. The study reports satisfactory results in a series of patients treated with this sulfonamide, demonstrating its effectiveness as a bacteriostatic agent (Rhoads, Svec, & Rohr, 1950).

Metabolism and Hypersensitivity Reactions

Sulfonamide Hypersensitivity

Research has shown that the slow acetylation phenotype may be a risk factor for developing hypersensitivity reactions to sulfonamides. A study found a high incidence of slow acetylators among patients who suffered such reactions, suggesting a genetic predisposition to these adverse effects (Rieder et al., 1991).

Environmental Presence and Exposure

Perfluorinated Sulfonamides in Environment

A comprehensive survey highlighted the occurrence of perfluorinated alkyl sulfonamides (PFASs) in indoor and outdoor environments, revealing significant indoor sources and potential exposure risks to humans. The study underscores the environmental persistence and human exposure implications of such compounds (Shoeib et al., 2005).

Therapeutic and Biological Applications

Stem Cell Transplantation

Dimethyl sulfoxide (DMSO), a known cryoprotectant, has been discussed for its role in stem cell preservation and transplantation. Despite its side effects, DMSO is crucial for the long-term storage and viability of stem cells, essential for successful transplantation procedures (Windrum et al., 2005).

Safety and Hazards

The safety data sheet for a similar compound, “N-(3,5-Dimethylphenyl)thiourea”, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-hydrazinylpyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c1-9-6-10(2)8-11(7-9)17-20(18,19)12-4-3-5-15-13(12)16-14/h3-8,17H,14H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYUQAJTVGPGGTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=C(N=CC=C2)NN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-Dimethylphenyl)-2-hydrazinopyridine-3-sulfonamide

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